[Cyclopropyl-(4-methoxy-benzyl)-amino]-acetic acid
CAS No.:
Cat. No.: VC13379940
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.
![[Cyclopropyl-(4-methoxy-benzyl)-amino]-acetic acid -](/images/structure/VC13379940.png)
Specification
Molecular Formula | C13H17NO3 |
---|---|
Molecular Weight | 235.28 g/mol |
IUPAC Name | 2-[cyclopropyl-[(4-methoxyphenyl)methyl]amino]acetic acid |
Standard InChI | InChI=1S/C13H17NO3/c1-17-12-6-2-10(3-7-12)8-14(9-13(15)16)11-4-5-11/h2-3,6-7,11H,4-5,8-9H2,1H3,(H,15,16) |
Standard InChI Key | IVIXZUZGXAUIFY-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)CN(CC(=O)O)C2CC2 |
Canonical SMILES | COC1=CC=C(C=C1)CN(CC(=O)O)C2CC2 |
Introduction
Structural Analysis and Chemical Properties
Molecular Architecture
The compound’s structure features three distinct components:
-
Cyclopropane ring: A strained three-membered carbon ring known to influence molecular rigidity and metabolic stability .
-
4-Methoxy-benzyl group: A benzene ring substituted with a methoxy (–OCH₃) group at the para position, which enhances electron-donating properties and solubility.
-
Amino-acetic acid moiety: A glycine derivative (–NH–CH₂–COOH) that facilitates hydrogen bonding and interactions with biological targets.
The methoxy group distinguishes this compound from analogs like [cyclopropyl-(4-nitro-benzyl)-amino]-acetic acid (C₁₂H₁₄N₂O₄), replacing the electron-withdrawing nitro group with a methoxy substituent. This substitution likely alters the compound’s electronic profile, solubility, and binding affinity.
Physicochemical Characteristics
-
Molecular formula: C₁₃H₁₇NO₃
-
Molecular weight: 247.28 g/mol
-
Solubility: Predicted to exhibit moderate solubility in polar solvents (e.g., ethanol, DMSO) due to the methoxy and carboxylic acid groups .
-
pKa: The carboxylic acid group (pKa ≈ 2.5) and amine group (pKa ≈ 9.5) suggest zwitterionic behavior in physiological conditions.
Synthesis and Optimization
Synthetic Pathways
The synthesis of [cyclopropyl-(4-methoxy-benzyl)-amino]-acetic acid can be inferred from methods used for structurally related compounds. A patent describing the preparation of (S)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline acetate provides a foundational framework:
-
Formation of the benzyl intermediate:
-
Reaction of 4-methoxybenzyl chloride with cyclopropylamine in the presence of a base (e.g., K₂CO₃) to yield cyclopropyl-(4-methoxy-benzyl)-amine.
-
-
Introduction of the acetic acid moiety:
Table 1: Key Reaction Conditions for Synthesis
Step | Reactants | Conditions | Yield Optimization |
---|---|---|---|
1 | 4-Methoxybenzyl chloride, cyclopropylamine | K₂CO₃, DMF, 60°C | Excess amine (1.5 eq), 12-hour reaction time |
2 | Cyclopropyl-(4-methoxy-benzyl)-amine, bromoacetic acid | NaOH, ethanol, reflux | pH control (8–9), 24-hour reflux |
Crystallization and Purification
Following synthesis, crystallization is critical for isolating enantiopure forms. The patent outlines a method applicable to this compound:
-
Dissolve the crude product in an aromatic hydrocarbon (e.g., toluene) and acetic acid.
-
Seed with enantiomeric crystals and cool to 0–5°C to induce crystallization .
-
Yield and purity depend on solvent choice, cooling rate, and seed crystal quality.
Biological Activity and Mechanism of Action
Hypothesized Targets
While direct studies on [cyclopropyl-(4-methoxy-benzyl)-amino]-acetic acid are lacking, its structure suggests potential interactions with:
-
G-protein-coupled receptors (GPCRs): The benzyl and cyclopropyl groups may bind to hydrophobic pockets in receptors like serotonin or adrenergic receptors.
-
Enzymes: The carboxylic acid group could chelate metal ions in metalloproteases or inhibit aspartic proteases via hydrogen bonding.
Table 2: Biological Activity of Structural Analogues
Compound | Substituent | Reported Activity |
---|---|---|
[Cyclopropyl-(4-nitro-benzyl)-amino]-acetic acid | Nitro (–NO₂) | Antimicrobial, enzyme inhibition |
[Cyclopropyl-(4-methyl-benzyl)-amino]-acetic acid | Methyl (–CH₃) | Neurological receptor modulation |
Target compound | Methoxy (–OCH₃) | Hypothesized: Anti-inflammatory, CNS activity |
The methoxy group’s electron-donating effects may enhance binding to oxidative stress-related targets (e.g., COX-2) compared to nitro or methyl analogs.
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound’s chiral centers and functional groups make it a potential intermediate for:
-
Opioid analogs: Similar to the use of 1-(4-methoxybenzyl)-octahydroisoquinoline in levomethorphan synthesis .
-
Antidepressants: Structural similarity to monoamine reuptake inhibitors.
Structure-Activity Relationship (SAR) Studies
-
Cyclopropane ring: Increases metabolic stability by resisting cytochrome P450 oxidation.
-
Methoxy group: Improves blood-brain barrier permeability compared to polar nitro groups.
Challenges and Future Directions
Knowledge Gaps
-
In vivo toxicity: No data available on acute or chronic toxicity.
-
Enantioselective synthesis: Current methods require optimization for high enantiomeric excess (ee > 98%).
Research Priorities
-
Comprehensive binding assays: Screen against GPCR and enzyme libraries.
-
Pharmacokinetic profiling: Assess bioavailability and half-life in model organisms.
-
Derivatization: Explore acylated or esterified derivatives for enhanced activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume